3-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol
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Overview
Description
3-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol is a complex organic compound that features a triazole ring, a phenol group, and a trimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur group, potentially forming sulfoxides or sulfones.
Reduction: The compound can be reduced to alter the triazole ring or the phenol group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups onto the aromatic rings .
Scientific Research Applications
3-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol involves its interaction with various molecular targets. The trimethoxyphenyl group can interact with proteins and enzymes, potentially inhibiting their activity. The triazole ring may also play a role in binding to specific receptors or enzymes, thereby modulating biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxyphenylacetic acid
- 3,4,5-Trimethoxycinnamamide
- 3,4,5-Trimethoxyphenyl-β-aminopropane
Uniqueness
What sets 3-((E)-{[3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol apart is its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C18H18N4O4S |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-[(E)-(3-hydroxyphenyl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4O4S/c1-24-14-8-12(9-15(25-2)16(14)26-3)17-20-21-18(27)22(17)19-10-11-5-4-6-13(23)7-11/h4-10,23H,1-3H3,(H,21,27)/b19-10+ |
InChI Key |
BSGRYDSPXIZRSK-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2N=CC3=CC(=CC=C3)O |
Origin of Product |
United States |
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